molecular formula C18H23N9O B12267394 4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12267394
M. Wt: 381.4 g/mol
InChI Key: KVGXFOUPCMDSOB-UHFFFAOYSA-N
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Description

4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of 4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps and specific reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones . The piperazine and pyridazine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23N9O

Molecular Weight

381.4 g/mol

IUPAC Name

4-[6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H23N9O/c1-24-17-14(12-21-24)18(20-13-19-17)27-6-4-25(5-7-27)15-2-3-16(23-22-15)26-8-10-28-11-9-26/h2-3,12-13H,4-11H2,1H3

InChI Key

KVGXFOUPCMDSOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5

Origin of Product

United States

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